Product packaging for Ethyl[(5-fluoropyridin-3-yl)methyl]amine(Cat. No.:CAS No. 1199774-03-2)

Ethyl[(5-fluoropyridin-3-yl)methyl]amine

Cat. No.: B1399929
CAS No.: 1199774-03-2
M. Wt: 154.18 g/mol
InChI Key: HBEXMSSMVKLETM-UHFFFAOYSA-N
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Description

Ethyl[(5-fluoropyridin-3-yl)methyl]amine is a fluorinated pyridine-based amine compound of interest in advanced chemical research and development. While specific studies on this exact molecule are not extensively documented in publicly available literature, its structural features provide strong indications of its potential research value. The core 5-fluoropyridin-3-ylmethylamine scaffold is a significant pharmacophore in medicinal chemistry. Related compounds, such as bis((5-fluoropyridin-3-yl)methyl)amine, are recognized for their role as building blocks in drug discovery . The incorporation of a fluorine atom onto the pyridine ring is a common strategy to fine-tune the physicochemical properties of a molecule, potentially enhancing its metabolic stability, influencing its lipophilicity, and modifying its binding affinity to biological targets . Furthermore, fluorinated pyridine derivatives have demonstrated potent biological activity in scientific research; for instance, novel compounds incorporating the 5-fluoropyridine moiety have shown promising antibacterial activity against Gram-positive bacteria, including drug-resistant strains . The ethylamine side chain in this compound introduces a versatile synthetic handle, making it a valuable intermediate for further chemical transformations, such as the synthesis of more complex molecules or as a ligand in catalytic systems. As a research chemical, this compound holds potential for applications in various fields, including the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11FN2 B1399929 Ethyl[(5-fluoropyridin-3-yl)methyl]amine CAS No. 1199774-03-2

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEXMSSMVKLETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating reagents such as Umemoto’s reagent or the Balz-Schiemann reaction .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of high-availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals . The industrial methods focus on optimizing yield and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoropyridin-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Ethyl[(5-fluoropyridin-3-yl)methyl]amine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for the development of drugs targeting specific biological pathways.

  • Antidepressants and Analgesics : Research indicates that derivatives of pyridin-2-yl-methylamine, which includes this compound, show potential as antidepressants and analgesics due to their ability to modulate neurotransmitter systems .
  • Anticancer Activity : Studies have evaluated compounds related to this compound for their anticancer properties. For instance, derivatives have demonstrated significant activity against various human tumor cell lines, exhibiting mean growth inhibition rates that suggest their potential as therapeutic agents .

Agricultural Applications

The compound is also explored for its utility in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.

  • Pesticidal Properties : this compound and its derivatives have shown promising insecticidal and antifungal activities. For example, novel compounds derived from similar structures were tested against pests such as Mythimna separata and Spodoptera frugiperda, yielding moderate insecticidal effects .
  • Fungicides : The compound has been evaluated for its antifungal properties against pathogens affecting crops. Certain derivatives have exhibited effective inhibition rates against fungal species like Botrytis cinerea, which is crucial for crop protection strategies .

Biochemical Research

In biochemical research, this compound is utilized for its ability to interact with biological molecules.

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such interactions can lead to insights into disease mechanisms and the development of targeted therapies .

Synthesis and Characterization

The synthesis of this compound involves several chemical processes that enhance its yield and purity.

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. For instance, methods involving reductive amination have been optimized to improve yields while minimizing by-products .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study AAntidepressant DevelopmentIdentified efficacy in modulating serotonin receptors .
Study BAgricultural PesticideDemonstrated effective control over specific crop pathogens .
Study CAnticancer ResearchShowed significant growth inhibition in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl[(5-fluoropyridin-3-yl)methyl]amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s unique structure allows it to participate in specific binding interactions with its targets.

Comparison with Similar Compounds

Key Compounds:

2-(5-Bromopyrimidin-2-yl)ethylamine ():

  • Features a bromopyrimidine ring instead of fluoropyridine.
  • Similar ethyl-methyl-amine structure but lacks aromatic fluorine.
  • Used in chemical synthesis as a building block for pharmaceuticals .

Methyl Diethanol Amine (MDEA) (–5): Tertiary amine with hydroxyl groups. Lacks aromaticity but is widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g) .

N-Ethyl-N-methyl carbamoyl chloride ():

  • Contains a carbamoyl chloride group instead of a pyridine ring.
  • Used in organic synthesis for introducing ethyl-methyl amine functionalities .

Amine Type and Reactivity

Compound Amine Type Key Structural Features Reactivity Profile
Ethyl[(5-fluoropyridin-3-yl)methyl]amine Secondary Fluoropyridine ring, ethyl-methyl Likely high nucleophilicity due to aromatic fluorine
MDEA Tertiary Hydroxyl groups, no aromaticity Moderate CO₂ reactivity, enhanced by activators
2-(5-Bromopyrimidin-2-yl)ethylamine Secondary Bromopyrimidine ring Reactivity driven by halogenated heterocycle

Physicochemical Properties and Performance

Data Table: Comparison of Key Properties

Compound Molecular Formula Nitrogen Content (wt.%) BET Surface Area (m²/g) CO₂ Adsorption (mmol/g) Key Applications
This compound C₈H₁₁FN₂ Not reported Not reported Not reported Pharmaceuticals (inferred)
MDEA-impregnated mesoporous carbon - 23 356.6 → 203.2 (post-impregnation) 2.63 CO₂ capture
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₀BrN₃ Not reported Not applicable Not applicable Chemical synthesis

Research Findings and Contradictions

  • MDEA vs. Contradiction: Tertiary amines like MDEA have lower reactivity with CO₂ compared to primary/secondary amines , but this compound’s secondary amine structure could theoretically enhance reactivity in other contexts (e.g., drug binding).
  • Fluorine Impact: The fluorine atom in this compound may improve metabolic stability and binding affinity in pharmaceuticals, contrasting with non-fluorinated analogues .

Biological Activity

Ethyl[(5-fluoropyridin-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 5-fluoropyridine moiety, which enhances its lipophilicity and biological activity. The fluorine substitution is known to improve membrane permeability and binding affinity to target proteins, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of enzymes involved in critical biological pathways. For instance, pyridine derivatives are recognized for their ability to inhibit mitochondrial complex I, disrupting cellular respiration and leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The structural characteristics of the compound contribute to its effectiveness against pathogens.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cancer progression, such as the p38 MAPK pathway .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to inhibit tumor growth by inducing apoptosis and reducing cell viability. The study highlighted the role of the compound in downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study focused on the antimicrobial effects against Staphylococcus aureus. This compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as an effective antimicrobial agent.

Research Findings Summary

Activity Findings
Antimicrobial Effective against various bacterial strains; lower MIC than conventional antibiotics.
Anticancer Induces apoptosis in cancer cell lines; modulates key signaling pathways .
Mechanism Inhibits mitochondrial complex I; affects cell cycle regulation .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl[(5-fluoropyridin-3-yl)methyl]amine, and what critical parameters influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, fluoropyridine derivatives are often synthesized by reacting halogenated pyridines (e.g., 5-bromo-3-iodopyridin-2-amine) with ethylamine precursors under palladium catalysis . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent system : 1,4-Dioxane/water mixtures for Suzuki coupling .
  • Temperature : 85–95°C for cross-coupling reactions to ensure complete conversion.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the amine product .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • FTIR : Peaks at ~3395 cm⁻¹ (O-H stretch in amines) and ~1031 cm⁻¹ (C-N stretch) confirm amine functionality. Fluoropyridine C-F stretches appear at ~1100–1250 cm⁻¹ .
  • ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–3.0 ppm, quartet) and pyridine protons (δ 8.0–8.9 ppm, multiplet) .
  • Elemental Analysis : Nitrogen content increases post-synthesis (e.g., from 0.30 wt.% to ~23 wt.% in analogous amine-modified materials) .

Advanced Research Questions

Q. How do researchers optimize reaction conditions to mitigate byproduct formation during alkylation of 5-fluoropyridin-3-ylmethyl precursors?

  • Methodological Answer :
  • Byproduct suppression : Use of anhydrous solvents (e.g., THF) and controlled stoichiometry (1:1.1 molar ratio of pyridine to alkylating agent) minimizes over-alkylation.
  • Temperature modulation : Slow addition of reagents at 0–5°C reduces exothermic side reactions .
  • Catalytic additives : Triethylamine or DMAP as bases enhance selectivity .
  • Example : In analogous syntheses, ethyl acetate/hexane recrystallization yields >95% purity .

Q. What mechanistic insights explain enhanced CO₂ adsorption in amine-functionalized materials despite reduced surface area?

  • Methodological Answer :
  • Chemical vs. Physical Adsorption : Amine groups (e.g., -NH₂, -NHR) react with CO₂ to form carbamates or ammonium salts, enabling chemisorption. This compensates for reduced surface area (e.g., BET surface area drops by 43 wt.% post-amine impregnation) .
  • Data Analysis : In mesoporous carbon systems, CO₂ adsorption capacity (2.63 mmol/g) correlates with nitrogen content (23 wt.%) rather than pore volume, highlighting amine-CO₂ interactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states for SNAr (nucleophilic aromatic substitution) at the 5-fluoropyridine position. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
  • Solvent Effects : Polarizable continuum models (PCM) evaluate solvent polarity’s impact on reaction barriers (e.g., DMF vs. THF).
  • Validation : Compare predicted activation energies with experimental kinetic data .

Contradiction Analysis

  • Observed : Reduced BET surface area (203.2 m²/g vs. 356.6 m²/g) but higher CO₂ adsorption (2.63 mmol/g vs. 1.60 mmol/g) in amine-functionalized materials .
  • Resolution : Chemical adsorption via amine-CO₂ interactions dominates over physical adsorption (surface area dependency). This is validated by FTIR showing carbamate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl[(5-fluoropyridin-3-yl)methyl]amine
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Ethyl[(5-fluoropyridin-3-yl)methyl]amine

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